2-Bromo-4-(4-fluorophenyl)-1-butene
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Overview
Description
2-Bromo-4-(4-fluorophenyl)-1-butene is an organic compound that belongs to the class of halogenated alkenes It features a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-fluorophenyl)-1-butene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzene and 1-bromo-2-butene.
Bromination: The 4-fluorobenzene undergoes bromination to introduce the bromine atom at the desired position.
Coupling Reaction: The brominated 4-fluorobenzene is then coupled with 1-bromo-2-butene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. The process may also involve continuous flow reactors to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(4-fluorophenyl)-1-butene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The butene chain can be oxidized to form corresponding epoxides or diols.
Reduction Reactions: The double bond in the butene chain can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 4-(4-fluorophenyl)-1-butene derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of 2-bromo-4-(4-fluorophenyl)butane.
Scientific Research Applications
2-Bromo-4-(4-fluorophenyl)-1-butene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of polymers and other materials with unique properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving halogenated compounds
Mechanism of Action
The mechanism of action of 2-Bromo-4-(4-fluorophenyl)-1-butene depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its target .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorophenol: Another halogenated phenyl compound with similar reactivity.
2-Bromo-4-fluoroacetanilide: A compound with similar halogenation but different functional groups.
Uniqueness
2-Bromo-4-(4-fluorophenyl)-1-butene is unique due to its specific combination of a bromine atom and a fluorine atom on a phenyl ring, coupled with a butene chain. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
1-(3-bromobut-3-enyl)-4-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRZSRKDSUZVGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=C(C=C1)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641176 |
Source
|
Record name | 1-(3-Bromobut-3-en-1-yl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731773-11-8 |
Source
|
Record name | Benzene, 1-(3-bromo-3-buten-1-yl)-4-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731773-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromobut-3-en-1-yl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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